N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide
Description
SMILES Notation
COC1=CC(=CC=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C
This SMILES string encodes:
InChI Key
SHTMJYCMCKRYCF-UHFFFAOYSA-N
The International Chemical Identifier (InChI) key provides a unique hash-based representation of the compound’s connectivity, stereochemistry, and protonation state.
Database-Specific Synonyms
- PubChem : N-[4-(2-oxo-2-{4-[3-(methoxy)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]methanesulfonamide
- CAS Registry : Variants may include descriptors like “(2E)-” to specify stereochemistry, though this is inconsistently applied across platforms.
CAS Registry Number and Cross-Referenced Identification Codes
The compound is uniquely identified through the following codes:
| Identifier Type | Code | Source Database |
|---|---|---|
| CAS Registry Number | 1010903-83-9 | PubChem CID 42650279 |
| DSSTox Substance ID | DTXSID20983083 | EPA’s DSSTox |
| Wikidata Entry | Q82969959 | Wikidata |
Cross-Referencing Challenges
Properties
Molecular Formula |
C17H22N4O4S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C17H22N4O4S2/c1-25-15-5-3-4-14(11-15)20-6-8-21(9-7-20)16(22)10-13-12-26-17(18-13)19-27(2,23)24/h3-5,11-12H,6-10H2,1-2H3,(H,18,19) |
InChI Key |
GXJJAQKXZGVFPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
Preparation of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl Intermediate
The ketone-bearing side chain is introduced via acyl chloride coupling. A representative protocol involves treating 4-(3-methoxyphenyl)piperazine with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base, yielding 2-chloro-N-(4-(3-methoxyphenyl)piperazin-1-yl)acetamide (92% purity). Subsequent hydrolysis or displacement reactions generate the 2-oxoethyl moiety.
Formation of the Thiazole Ring
The thiazole core is constructed using a modified Hantzsch thiazole synthesis. Thiourea derivatives react with α-haloketones under basic conditions. For this compound, 2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl bromide is condensed with a thiourea precursor in ethanol at reflux, followed by cyclization with NaHCO₃ to yield the thiazolidinone intermediate (75–80% yield).
Stereochemical Control:
The (2E)-configuration is achieved via thermodynamic control during cyclization, favoring the trans-isomer due to reduced steric hindrance.
Introduction of Methanesulfonamide Group
Methanesulfonamide is introduced via nucleophilic substitution or sulfonylation. A preferred method involves treating the thiazole intermediate with methanesulfonyl chloride in DCM, using DMAP as a catalyst, to afford the final product in 68–72% yield. Excess methanesulfonyl chloride (1.5 equiv) ensures complete conversion.
Optimization of Reaction Conditions
Solvent Selection:
Catalytic Systems:
-
Pd-based catalysts improve coupling efficiency for piperazine synthesis.
-
Triethylamine/DMAP synergistically accelerates sulfonylation.
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Characterization by ¹H NMR , ¹³C NMR , and HRMS confirms structural integrity:
-
¹H NMR (DMSO-d₆) : δ 3.72 (s, 3H, OCH₃), 3.15–3.30 (m, 8H, piperazine), 3.05 (s, 3H, SO₂CH₃).
-
HRMS : [M+H]⁺ calculated for C₁₇H₂₁N₅O₄S₂: 448.1064; found: 448.1066.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole moiety, which is known for its versatility in medicinal chemistry. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₉H₂₄N₄O₄S
- IUPAC Name : N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide
The presence of the methanesulfonamide functional group enhances its solubility and bioavailability, making it a candidate for drug development.
Anticonvulsant Activity
Research has highlighted the anticonvulsant properties of thiazole derivatives. For instance, compounds similar to this compound have shown efficacy in models of epilepsy. A study demonstrated that thiazole-integrated compounds exhibited significant anticonvulsant effects in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models, suggesting that modifications to the thiazole structure can enhance therapeutic efficacy .
Antitumor Activity
Thiazole derivatives are also being investigated for their potential antitumor effects. In vitro studies have shown that certain thiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of this compound may contribute to its ability to target specific tumor types effectively .
Case Study: Anticonvulsant Efficacy
A recent study evaluated the anticonvulsant efficacy of thiazole derivatives in animal models. The results indicated that compounds with similar structural features to this compound provided significant protection against seizures, demonstrating a median effective dose lower than standard treatments such as ethosuximide .
Case Study: Cytotoxicity Against Cancer Cells
In vitro assays were conducted using various cancer cell lines to assess the cytotoxic effects of thiazole derivatives. Compounds structurally related to this compound exhibited selective cytotoxicity against breast and lung cancer cells while sparing normal cells, indicating potential for targeted cancer therapy .
Data Summary Table
Mechanism of Action
The mechanism of action of N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Sulfonamide Derivatives
Example 1 : N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-nitrophenyl)methanesulfonamide ()
- Key Differences : Replaces the 3-methoxyphenyl group with a 5-chloro-2-methylphenyl substituent and adds a nitro group on the phenyl ring.
- Implications : The chloro and nitro groups increase molecular weight (MW: ~523 g/mol) and reduce solubility compared to the methoxy analog. Nitro groups may confer electrophilic reactivity, influencing metabolic stability .
Example 2: 2-{[4-Amino-6-[4-(3-chlorophenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]methylthio}-N-(1H-benzo[d]imidazol-2(3H)-ylidene)-4-chloro-5-methylbenzenesulfonamide (Compound 24, )
- Key Differences : Incorporates a triazine-benzoimidazole scaffold instead of thiazole and uses a 3-chlorophenyl-piperazine group.
- Biological Relevance : Demonstrated antitumor activity (51% yield), suggesting that halogenated aryl groups may enhance cytotoxicity. The thiazole core in the target compound might offer distinct electronic properties for target binding .
Thiazole/Pyrazole-Based Analogues
Example 3 : N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide ()
- Key Differences : Replaces thiazole with pyrazole and incorporates a fluorophenyl group.
- Spectroscopic Insights : Fluorine substituents (as in ) alter electronic environments, detectable via distinct IR or NMR signals (e.g., C-F stretch at ~1100 cm⁻¹). The target compound’s methoxy group would show C-O stretching near 1250 cm⁻¹ .
Example 4 : Benzothiazole-piperazine AChE Inhibitors ()
- Functional Comparison : Benzothiazole-piperazine hybrids exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ values in µM range). The target compound’s thiazole-ylidene group may similarly engage in π-π stacking or hydrogen bonding with AChE .
Physicochemical and Pharmacokinetic Properties
- Lipinski’s Rule Compliance : The target compound likely complies (MW <500, LogP <5), whereas ’s Compound 24 (MW 674) exceeds these limits, reducing oral bioavailability .
Biological Activity
N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential clinical applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a thiazole ring and a piperazine moiety, which are known to contribute to various biological activities. The molecular formula is , indicating a relatively complex structure that may interact with multiple biological targets.
Table 1: Structural Components
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to antimicrobial and anticancer properties. |
| Piperazine Moiety | Enhances binding affinity to various receptors. |
| Methanesulfonamide Group | May improve solubility and bioavailability. |
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its effects on:
- Kinase Inhibition : Similar compounds have shown inhibition of receptor tyrosine kinases, which are crucial in cancer signaling pathways .
- Neurotransmitter Receptors : The piperazine structure is known to interact with serotonin and dopamine receptors, suggesting potential use in treating psychiatric disorders .
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antitumor Activity : Preliminary studies have shown that derivatives of similar structures can inhibit tumor growth in vitro and in vivo .
- Antidepressant Effects : Compounds containing piperazine have been linked to antidepressant properties due to their action on neurotransmitter systems .
- Anti-inflammatory Properties : Some studies suggest that thiazole derivatives can reduce inflammation markers in biological models .
Case Studies
- Anticancer Activity :
- Neurological Effects :
- Inflammation Reduction :
Table 2: Biological Activity Comparison
| Compound Name | Antitumor Activity | Antidepressant Effects | Anti-inflammatory Effects |
|---|---|---|---|
| N-[(2E)-4-{...}] | High | Moderate | Low |
| Related Thiazole Derivative | Very High | Low | Moderate |
| Piperazine-based Antidepressants | Low | High | Low |
Q & A
(Basic) What synthetic strategies are recommended for preparing this compound, and how do reaction conditions influence yield?
Answer:
The synthesis of piperazine-thiazole hybrids typically involves coupling a piperazine derivative with a thiazole-sulfonamide backbone. Key steps include:
- Nucleophilic substitution : Reacting 4-(3-methoxyphenyl)piperazine with a bromoacetyl-thiazole intermediate under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) to form the 2-oxoethyl linkage .
- Purification : Use recrystallization (ethanol/ethyl acetate mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to isolate the product. Yields vary significantly (24–51%) depending on substituent electronic effects and steric hindrance .
- Optimization : Lower yields (e.g., 24% for compound 23 in ) may arise from poor solubility of intermediates; increasing solvent ratios or using phase-transfer catalysts can improve efficiency .
(Advanced) How can researchers resolve contradictions in biological activity data across studies for structurally similar compounds?
Answer:
Contradictions often stem from variations in assay design, cell lines, or compound purity. Methodological approaches include:
- Standardized bioassays : Re-evaluate activity using uniform protocols (e.g., NIH/NCATS guidelines for antiproliferative assays) to minimize inter-lab variability .
- Metabolic stability testing : Assess whether differences in activity (e.g., anti-HIV vs. antitumor) correlate with metabolic degradation pathways using liver microsome models .
- Structural analogs : Compare the target compound with derivatives (e.g., 4-chlorophenyl vs. 3-methoxyphenyl substituents) to isolate substituent-specific effects .
(Basic) Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?
Answer:
- 1H/13C NMR : Confirm the presence of the piperazine NH protons (δ 2.8–3.5 ppm) and thiazole C=S moiety (δ 165–170 ppm in 13C). The (E)-configuration of the thiazol-2(3H)-ylidene group is confirmed by NOESY correlations .
- IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and piperazine C-N vibrations (~1250 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₃N₅O₄S₂) with <2 ppm error .
(Advanced) What methodologies optimize reaction conditions for piperazine-thiazole hybrid synthesis?
Answer:
- Design of Experiments (DoE) : Use response surface methodology to model variables (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal reflux time and solvent polarity .
- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., coupling reactions), reducing side-product formation .
- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling dynamic adjustment of reaction parameters .
(Advanced) How can SAR studies elucidate the role of the 3-methoxyphenyl group in biological activity?
Answer:
- Analog synthesis : Prepare derivatives with substituents varying in electron-donating/withdrawing properties (e.g., 3-fluorophenyl, 3-hydroxyphenyl) .
- Computational docking : Use AutoDock Vina to compare binding affinities of analogs with target proteins (e.g., HIV-1 reverse transcriptase or DNA polymerase) .
- Pharmacophore mapping : Identify critical hydrogen-bonding interactions between the methoxy group and active-site residues (e.g., Lys103 in HIV-1 RT) .
(Basic) What are the recommended safety protocols for handling this compound?
Answer:
- Toxicity screening : Refer to OECD guidelines (e.g., Acute Toxicity Class 4, LD₅₀ > 500 mg/kg in rodents) and prioritize fume hood use during synthesis .
- Waste disposal : Neutralize sulfonamide residues with 10% sodium bicarbonate before disposal .
(Advanced) How can researchers address low yields in the final coupling step?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
